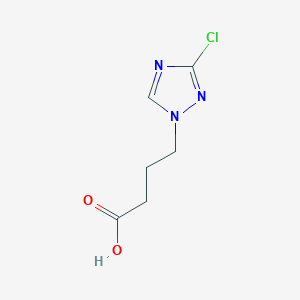![molecular formula C16H28N4O2 B2356879 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide CAS No. 1311781-02-8](/img/structure/B2356879.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide, also known as CTAP, is a potent and selective antagonist for the mu-opioid receptor. It has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.
作用機序
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide acts as a competitive antagonist for the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. This compound has been shown to have a higher binding affinity for the mu-opioid receptor than other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound blocks the activation of the mu-opioid receptor by endogenous and exogenous opioids, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. Physiologically, this compound has been shown to block the analgesic and rewarding effects of opioids, indicating that the mu-opioid receptor is involved in these processes.
実験室実験の利点と制限
The main advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in various physiological and pathological processes. However, the main limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in scientific research. One direction is to investigate the role of the mu-opioid receptor in other physiological and pathological processes such as inflammation and immune function. Another direction is to develop more potent and selective antagonists for the mu-opioid receptor, which could lead to the development of new treatments for opioid addiction and other disorders. Finally, this compound could be used in combination with other drugs to investigate their interactions with the mu-opioid receptor and their potential therapeutic effects.
合成法
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide can be synthesized using a multi-step procedure. The first step involves the synthesis of 1-cyano-1-cyclopropane carboxylic acid, which is then converted to N-(1-cyano-1-cyclopropylethyl)amide. The second step involves the synthesis of 4-(2-ethoxyethyl)piperazine, which is then coupled with the N-(1-cyano-1-cyclopropylethyl)amide to yield this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC) and its structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes such as pain, addiction, depression, and anxiety. This compound has been shown to block the analgesic effects of opioids, indicating that the mu-opioid receptor is involved in pain relief. This compound has also been shown to block the rewarding effects of opioids, indicating that the mu-opioid receptor is involved in addiction. This compound has been used to investigate the role of the mu-opioid receptor in depression and anxiety, as these disorders are often comorbid with opioid addiction.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-3-22-11-10-19-6-8-20(9-7-19)12-15(21)18-16(2,13-17)14-4-5-14/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXTVMWUGOAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


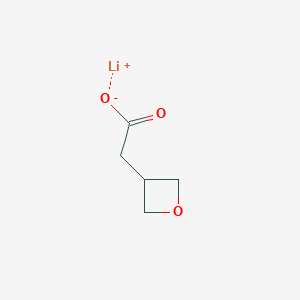
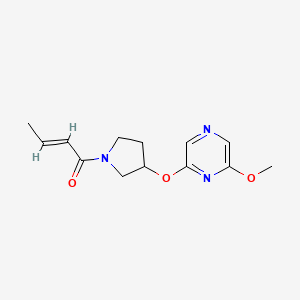
![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)
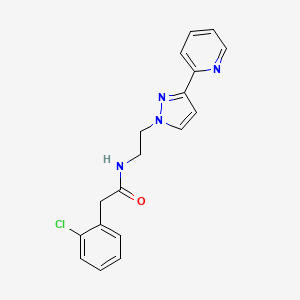
![6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2356806.png)
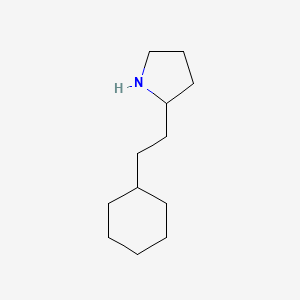
![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2356808.png)
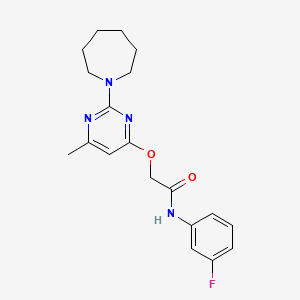
![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2356811.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2356812.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)
